molecular formula C15H19BO2S B6601095 4,4,5,5-tetramethyl-2-(2-methyl-1-benzothiophen-5-yl)-1,3,2-dioxaborolane CAS No. 1704166-98-2

4,4,5,5-tetramethyl-2-(2-methyl-1-benzothiophen-5-yl)-1,3,2-dioxaborolane

Cat. No. B6601095
CAS RN: 1704166-98-2
M. Wt: 274.2 g/mol
InChI Key: XVJQFSAOXWERHP-UHFFFAOYSA-N
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Description

4,4,5,5-tetramethyl-2-(2-methyl-1-benzothiophen-5-yl)-1,3,2-dioxaborolane (TMBTDB) is a novel organic compound that has recently been synthesized and studied for its potential applications in the scientific research field. TMBTDB is a boron-containing molecule with a high degree of structural complexity and a unique reactivity. It has been studied for its potential applications in the fields of materials science, organic synthesis, and catalysis.

Scientific Research Applications

4,4,5,5-tetramethyl-2-(2-methyl-1-benzothiophen-5-yl)-1,3,2-dioxaborolane has been studied for its potential applications in the fields of materials science, organic synthesis, and catalysis. In materials science, 4,4,5,5-tetramethyl-2-(2-methyl-1-benzothiophen-5-yl)-1,3,2-dioxaborolane has been used as a building block for the synthesis of polymers and other materials with unique properties. In organic synthesis, 4,4,5,5-tetramethyl-2-(2-methyl-1-benzothiophen-5-yl)-1,3,2-dioxaborolane has been used as a reagent for the synthesis of complex organic molecules. In catalysis, 4,4,5,5-tetramethyl-2-(2-methyl-1-benzothiophen-5-yl)-1,3,2-dioxaborolane has been used as a catalyst for the synthesis of complex organic molecules.

Mechanism of Action

The mechanism of action of 4,4,5,5-tetramethyl-2-(2-methyl-1-benzothiophen-5-yl)-1,3,2-dioxaborolane is not yet fully understood. It is believed that the boron atom in the molecule acts as a Lewis acid, which can react with other molecules to form new bonds. The reaction is believed to be facilitated by the presence of the palladium catalyst.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4,4,5,5-tetramethyl-2-(2-methyl-1-benzothiophen-5-yl)-1,3,2-dioxaborolane are not yet fully understood. However, it is believed that the boron atom in the molecule may have some effect on the activity of enzymes and other proteins.

Advantages and Limitations for Lab Experiments

The advantages of using 4,4,5,5-tetramethyl-2-(2-methyl-1-benzothiophen-5-yl)-1,3,2-dioxaborolane in laboratory experiments include its high purity, its low cost, and its ease of synthesis. The limitations of using 4,4,5,5-tetramethyl-2-(2-methyl-1-benzothiophen-5-yl)-1,3,2-dioxaborolane in laboratory experiments include its instability in air and its low solubility in organic solvents.

Future Directions

The potential future directions for the use of 4,4,5,5-tetramethyl-2-(2-methyl-1-benzothiophen-5-yl)-1,3,2-dioxaborolane include further research into its mechanism of action, its biochemical and physiological effects, and its potential applications in materials science, organic synthesis, and catalysis. Additionally, further research into the synthesis of 4,4,5,5-tetramethyl-2-(2-methyl-1-benzothiophen-5-yl)-1,3,2-dioxaborolane and its derivatives could lead to the development of new compounds with unique properties. Finally, further research into the use of 4,4,5,5-tetramethyl-2-(2-methyl-1-benzothiophen-5-yl)-1,3,2-dioxaborolane in drug development could lead to the development of new drugs with improved efficacy and safety profiles.

Synthesis Methods

The synthesis of 4,4,5,5-tetramethyl-2-(2-methyl-1-benzothiophen-5-yl)-1,3,2-dioxaborolane involves the use of a palladium-catalyzed cross-coupling reaction between 4,4,5,5-tetramethyl-2-bromo-1,3,2-dioxaborolane and 2-methyl-1-benzothiophen-5-yl bromide. The reaction is conducted in the presence of a palladium catalyst and a base, such as sodium hydroxide. The reaction is typically carried out in an inert atmosphere, such as argon, at a temperature of 80-100°C. The reaction typically takes 3-5 hours to complete, and yields a product that is >95% pure.

properties

IUPAC Name

4,4,5,5-tetramethyl-2-(2-methyl-1-benzothiophen-5-yl)-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19BO2S/c1-10-8-11-9-12(6-7-13(11)19-10)16-17-14(2,3)15(4,5)18-16/h6-9H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVJQFSAOXWERHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)SC(=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19BO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,4,5,5-Tetramethyl-2-(2-methylbenzo[b]thiophen-5-yl)-1,3,2-dioxaborolane

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